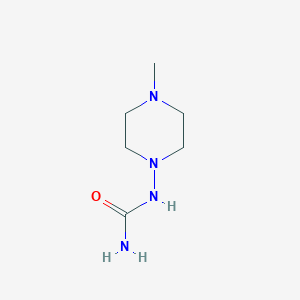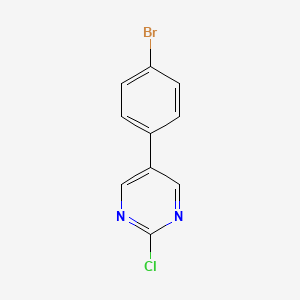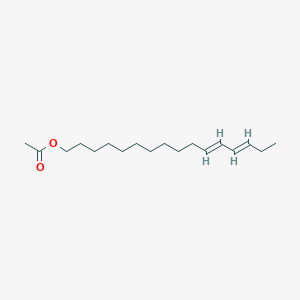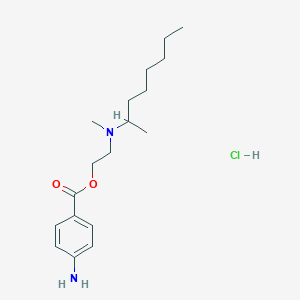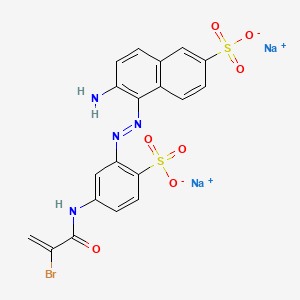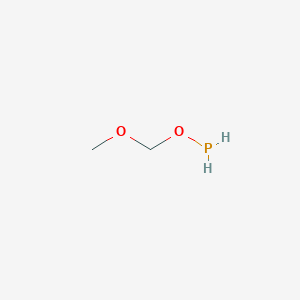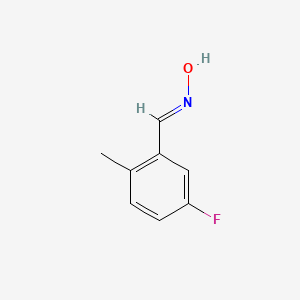
5-Fluoro-2-methylbenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methylbenzaldehyde oxime is an organic compound derived from 5-Fluoro-2-methylbenzaldehyde It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 2nd position on the benzene ring, with an oxime functional group attached to the aldehyde carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylbenzaldehyde oxime typically involves the reaction of 5-Fluoro-2-methylbenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an alcoholic solution, often using ethanol as the solvent. The mixture is heated under reflux conditions to facilitate the formation of the oxime. The reaction can be represented as follows:
5-Fluoro-2-methylbenzaldehyde+Hydroxylamine Hydrochloride→5-Fluoro-2-methylbenzaldehyde oxime+HCl
Industrial Production Methods
In industrial settings, the synthesis of oximes can be optimized using solvent-free methods to minimize waste and environmental impact. One such method involves grinding the reactants together in the presence of a catalyst like bismuth oxide (Bi₂O₃) at room temperature. This approach not only enhances the yield but also reduces the reaction time and eliminates the need for toxic solvents .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methylbenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-Fluoro-2-methylbenzonitrile.
Reduction: Formation of 5-Fluoro-2-methylbenzylamine.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-methylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-methylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can act as a nucleophile, participating in various chemical reactions. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Fluoro-2-methoxybenzaldehyde oxime
- 2-Fluoro-5-methylbenzaldehyde oxime
Comparison
5-Fluoro-2-methylbenzaldehyde oxime is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a compound of interest for further research .
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
(NE)-N-[(5-fluoro-2-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c1-6-2-3-8(9)4-7(6)5-10-11/h2-5,11H,1H3/b10-5+ |
Clave InChI |
LLFXCAZWWMXKQU-BJMVGYQFSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)/C=N/O |
SMILES canónico |
CC1=C(C=C(C=C1)F)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


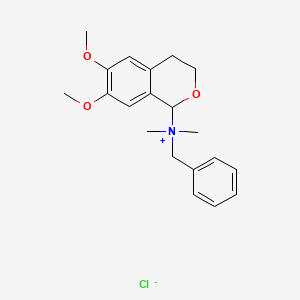



![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
![Trimethyl[3-(tridecyloxy)propyl]ammonium chloride](/img/structure/B13786208.png)
![1-[4-[2-(2-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13786210.png)
